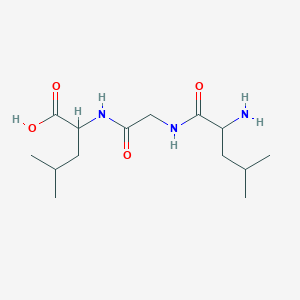
Dibenzoselenophene, octafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzoselenophene, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is composed of two benzene rings and a selenium atom, with eight fluorine atoms attached to the benzene rings. It has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of dibenzoselenophene, octafluoro- is still being studied. However, it is believed that its unique electronic structure and high reactivity make it a suitable candidate for various applications. For example, in organic electronics, this compound can act as an electron acceptor due to its high electron affinity, which can improve the efficiency of solar cells and OLEDs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of dibenzoselenophene, octafluoro-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. Additionally, it has been shown to have good biocompatibility, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dibenzoselenophene, octafluoro- in lab experiments is its high reactivity and unique properties. This compound can be used as a building block for the synthesis of various organic compounds, which can have potential applications in electronics, biology, and medicine. However, one of the limitations of using this compound is its high cost and low availability, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on dibenzoselenophene, octafluoro-. One of the potential applications of this compound is in the development of new organic semiconductors with improved efficiency and stability. Additionally, it can be used as a fluorescent probe for biological imaging, which can have significant implications in the field of medicine. Furthermore, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields of science.
Conclusion:
Dibenzoselenophene, octafluoro- is a unique chemical compound that has shown promising results in scientific research. It has potential applications in various fields of science, including organic electronics and biological imaging. Although there are limitations to its use in lab experiments, further research can unlock its full potential and lead to new discoveries and innovations.
Méthodes De Synthèse
Dibenzoselenophene, octafluoro- can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Stille coupling reaction. These methods involve the reaction of a dibrominated precursor with a corresponding arylboronic acid or arylstannane, respectively, in the presence of a palladium catalyst. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
Dibenzoselenophene, octafluoro- has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in electronic devices such as solar cells and organic light-emitting diodes (OLEDs). Additionally, this compound has been investigated for its potential use as a fluorescent probe for biological imaging due to its unique optical properties.
Propriétés
Numéro CAS |
16012-85-4 |
|---|---|
Nom du produit |
Dibenzoselenophene, octafluoro- |
Formule moléculaire |
C12F8Se |
Poids moléculaire |
375.1 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octafluorodibenzoselenophene |
InChI |
InChI=1S/C12F8Se/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
Clé InChI |
DZJNUXMUFSWYHQ-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
SMILES canonique |
C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Synonymes |
Octafluorodibenzoselenophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
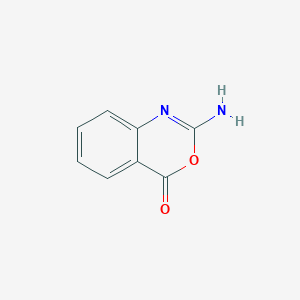
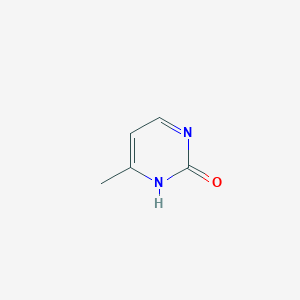

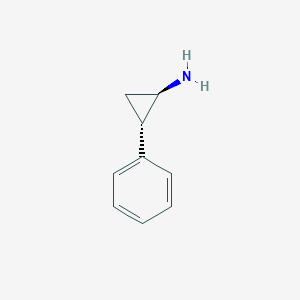

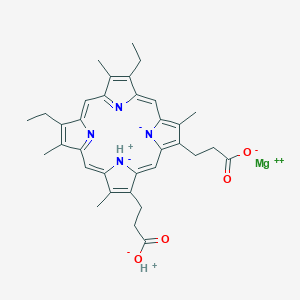
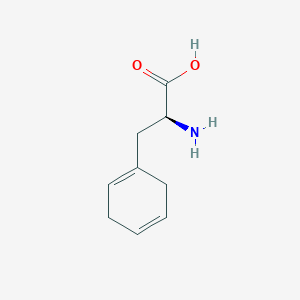
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)


